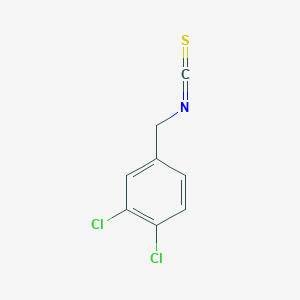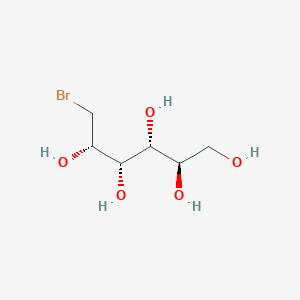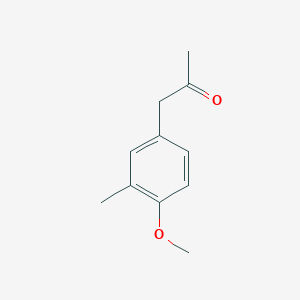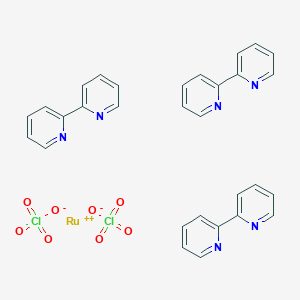
Tris-(2,2'-bipyridine) ruthenium (II) perchlorate
描述
Tris-(2,2’-bipyridine) ruthenium (II) perchlorate is a coordination compound known for its remarkable photophysical and electrochemical properties. This compound is widely used as a luminophore in electrogenerated chemiluminescence (ECL) applications, making it a gold-standard reagent in analytical chemistry .
准备方法
The synthesis of Tris-(2,2’-bipyridine) ruthenium (II) perchlorate typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in the presence of a reducing agent such as zinc or sodium borohydride. The reaction is carried out in an ethanol or water-ethanol mixture under reflux conditions. The resulting complex is then purified by recrystallization from an appropriate solvent .
Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Tris-(2,2’-bipyridine) ruthenium (II) perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of ruthenium, often using oxidizing agents such as cerium(IV) ammonium nitrate.
Reduction: It can be reduced back to its original state using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include perchlorate salts, aliphatic amines, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified ruthenium complexes with different ligands .
科学研究应用
Tris-(2,2’-bipyridine) ruthenium (II) perchlorate has a wide range of scientific research applications:
作用机制
The mechanism of action of Tris-(2,2’-bipyridine) ruthenium (II) perchlorate involves the generation of an excited state luminophore species through electrochemical reactions. When an electric potential is applied, the compound undergoes electron transfer reactions at the electrode surface, leading to the formation of an excited state that emits light. This process is highly efficient and provides excellent spatial and temporal control of light emission .
相似化合物的比较
Tris-(2,2’-bipyridine) ruthenium (II) perchlorate is often compared with other ruthenium-based complexes, such as:
- Tris-(1,10-phenanthroline) ruthenium (II) perchlorate
- Tris-(4,4’-dimethyl-2,2’-bipyridine) ruthenium (II) perchlorate
These compounds share similar photophysical properties but differ in their ligand structures, which can affect their reactivity and applications. Tris-(2,2’-bipyridine) ruthenium (II) perchlorate is unique due to its high stability, strong luminescence, and versatility in various analytical applications .
属性
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2ClHO4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKPAPTYLLPPEO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2N6O8Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545772 | |
| Record name | Ruthenium(2+) perchlorate--2,2'-bipyridine (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15635-95-7 | |
| Record name | Ruthenium(2+) perchlorate--2,2'-bipyridine (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
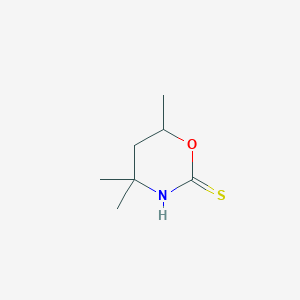
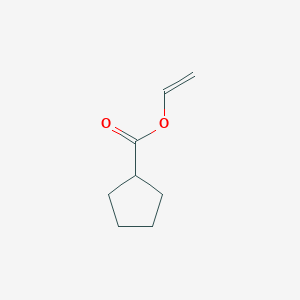
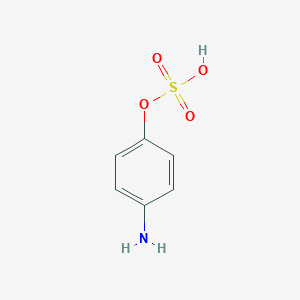
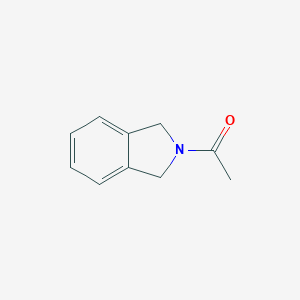

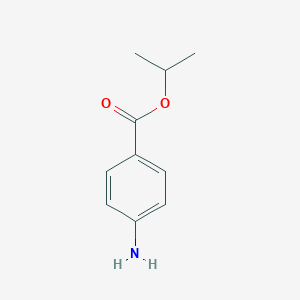
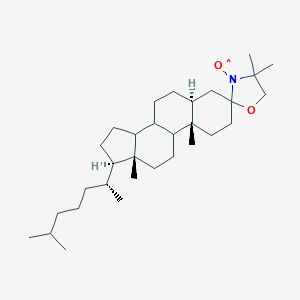
![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)

